Octaethylene glycol octadecyl ether
Description
Definition and Chemical Structure
Octaethylene glycol octadecyl ether is a nonionic surfactant composed of a hydrophobic octadecyl group, which is an 18-carbon chain, and a hydrophilic polar head group made of an octaethylene glycol chain. smolecule.com This amphiphilic structure, possessing both oil-soluble and water-soluble components, dictates its chemical behavior and utility.
Its formal IUPAC name is 2-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol. nih.gov It is also known by several synonyms, including Octadecyloctaglycol and Octaethylene glycol monooctadecyl ether. nih.gov The compound is identified by the CAS Number 13149-87-6. nih.gov
The molecular formula for this compound is C₃₄H₇₀O₉. nih.gov Its structure consists of a long C18 alkyl chain (the octadecyl group) linked via an ether bond to a chain of eight repeating ethylene (B1197577) glycol units.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its applications, particularly its behavior as a surfactant in various solutions. These properties are summarized in the interactive table below.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-36-21-23-38-25-27-40-29-31-42-33-34-43-32-30-41-28-26-39-24-22-37-20-18-35/h35H,2-34H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXCYCTVMORDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157070 | |
| Record name | Octaethylene glycol octadecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13149-87-6 | |
| Record name | Octaethylene glycol octadecyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octaethylene glycol octadecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Applications
General Synthesis Methods
The general synthesis of polyethylene (B3416737) glycol ethers, such as Octaethylene glycol octadecyl ether, typically involves the ethoxylation of the corresponding alcohol. In this case, octadecyl alcohol (stearyl alcohol) is reacted with ethylene (B1197577) oxide in a base-catalyzed process. The length of the hydrophilic polyethylene glycol chain can be controlled by the stoichiometry of the reactants.
Applications
The unique amphiphilic nature of this compound makes it a valuable compound in various fields of scientific research. smolecule.com
Polyethylene glycol (PEG) derivatives are widely used in bioconjugation chemistry and drug delivery. rsc.org The hydrophilic and flexible nature of the PEG chain can be advantageous. Specifically, nonionic surfactants like octaethylene glycol monohexadecyl ether, a close analogue, are noted for their ability to interact with and penetrate cell membranes, indicating potential applications in drug delivery. medchemexpress.com Nanoparticles formulated with polylactide-poly(ethylene glycol) (PLA-PEG) copolymers are recognized as promising vehicles for drug delivery due to their biodegradability and capacity for controlled payload release. nih.gov Increasing the PEG coverage on these nanoparticles has been shown to prolong their circulation half-life in animal models. nih.gov
In materials science, this compound functions as a nonionic surfactant. smolecule.com Surfactants of this class, known as polyoxyethylene ethers, are used to enhance the solubility of various substances and can be grafted onto surfaces. chemicalbook.com For instance, they are employed in the study of membrane proteins, where they help to solubilize and stabilize these proteins for structural analysis. medchemexpress.com The compound's properties are also relevant in the formation of emulsions and foams, and for modifying the surface properties of materials.
Synthesis and Derivatization Strategies for this compound Analogues
The development of novel surfactants and functional polymers often involves sophisticated synthesis strategies to create analogues with tailored properties.
Researchers have developed a large-scale, chromatography-free synthetic procedure for creating monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates. rsc.orgrsc.org These tosylates are valuable and convenient intermediates for producing a variety of heterobifunctional PEG derivatives. rsc.org The traditional purification of PEG oligomers can be challenging, but this method avoids chromatographic purification, which significantly lowers material costs and results in high-purity products with higher yields than alternative strategies. rsc.orgrsc.org The purity and dispersity of the resulting oligomers can be quantitatively analyzed using reverse-phase HPLC. rsc.org This approach simplifies the synthesis of well-defined PEG oligomers, which are increasingly important for modern applications in bioconjugation. rsc.org
The aza-Michael addition is an efficient method for creating new carbon-nitrogen bonds and β-amino carbonyl derivatives, and it has gained attention for the post-polymerization modification of polymers. nih.gov This reaction occurs between a nucleophilic amine and an electron-deficient alkene, often proceeding efficiently at room temperature without a catalyst. nih.gov This strategy has been used to synthesize novel non-ionic waterborne comb-like polyesters. nih.gov In this process, an amino-terminated hydrophilic polyether (like a PEG derivative) is grafted as side chains onto a polyester (B1180765) backbone through the aza-Michael addition. nih.gov This facile and mild method yields self-dispersible polymers with excellent storage stability and hydrolysis resistance, demonstrating a powerful technique for creating new amphiphilic materials with surfactant-like properties. nih.gov
Compound Names Mentioned in This Article
Interactions with Biological Macromolecules and Biomembranes
Membrane Protein Solubilization and Stabilization for Structural and Functional Analyses
The study of integral membrane proteins presents significant challenges due to their hydrophobic nature and their native environment within the lipid bilayer. Detergents like octaethylene glycol octadecyl ether are crucial tools for overcoming these challenges, enabling the extraction, purification, and stabilization of these proteins for detailed structural and functional investigations.
Extraction and Purification of Integral Membrane Proteins (e.g., ATPase, DtpT)
The initial and most critical step in the study of any membrane protein is its efficient extraction from the native membrane environment in a soluble and functionally active state. nih.gov Non-ionic detergents such as the polyethylene (B3416737) glycol ether family, which includes this compound, are frequently employed for this purpose. The choice of detergent is critical and often determined empirically for each specific protein.
Detergent Exchange Methodologies for Native Mass Spectrometry
Native mass spectrometry (MS) has emerged as a powerful technique for studying the structure, assembly, and interactions of intact protein complexes, including membrane proteins. nih.govnih.govnih.gov A critical step in preparing membrane proteins for native MS is often the exchange of the detergent used for initial solubilization and purification into a more MS-compatible detergent. nih.gov This process is crucial as some detergents can interfere with the ionization process and lead to protein unfolding in the gas phase. nih.gov
Methodologies for detergent exchange are varied and their effectiveness can be limited. nih.gov A recent critical analysis of detergent exchange protocols using model transmembrane proteins and a variety of common detergents, including octaethylene glycol monododecyl ether (C12E8), demonstrated that existing methods can be inefficient, with significant amounts of the original detergent remaining with the protein. nih.gov This incomplete exchange can complicate data interpretation and affect the quality of the native MS spectra.
Common detergent exchange techniques include dialysis, size-exclusion chromatography, and the use of adsorbent beads. The success of these methods depends on several factors, including the properties of the initial and final detergents (such as their critical micelle concentration), the specific membrane protein, and the exchange protocol itself. While specific protocols for exchanging into or out of this compound (C18E8) for native MS are not extensively documented, the principles derived from studies with C12E8 are applicable. The development of more effective detergent exchange methodologies is an active area of research, crucial for advancing the application of native MS to a wider range of membrane proteins. nih.gov
Stabilization of Detergent-Solubilized Membrane Proteins Against Denaturation
Once extracted from their native lipid environment, membrane proteins are prone to denaturation and aggregation. Detergents play a vital role in stabilizing these proteins in a soluble and functionally folded state. The detergent micelles create a hydrophobic environment that shields the transmembrane domains of the protein from the aqueous solvent, mimicking the lipid bilayer. nih.gov
Polyethylene glycol ether detergents, including this compound, are known for their ability to stabilize membrane proteins. The choice of detergent can significantly impact the long-term stability of a purified membrane protein. For instance, studies on the Na,K-ATPase have shown that specific lipid interactions are crucial for its thermal stability, and detergents like octaethylene glycol monododecyl ether (C12E8) are used in the purification and study of this protein, highlighting the compatibility of this class of detergents with maintaining its structural integrity. nih.gov
The prevention of denaturation is a critical aspect of membrane protein research, as denatured proteins lose their biological activity. nih.govnih.govelifesciences.org The interaction of the detergent with the protein surface, both hydrophobic and hydrophilic, is key to its stabilizing effect. While specific quantitative data on the stabilization of various membrane proteins by this compound is scarce, the general properties of this class of detergents suggest its utility in preventing denaturation during purification and subsequent biochemical and structural analyses.
Functional Reconstitution of Membrane Proteins into Liposomes and Proteoliposomes
To study the function of membrane proteins in a controlled lipid environment that mimics the native cell membrane, they are often reconstituted into artificial lipid vesicles known as liposomes, forming proteoliposomes. researchgate.netscielo.brnih.govresearchgate.net This process typically involves the removal of the detergent from a solution containing the purified protein, lipids, and detergent, leading to the spontaneous formation of a lipid bilayer with the protein embedded within it. researchgate.netscielo.br
Octaethylene glycol monododecyl ether (C12E8) has been successfully used for the functional reconstitution of viral envelope proteins. In a key study, the functional reconstitution of influenza virus envelopes was achieved after solubilization with C12E8 and subsequent detergent removal. scielo.br The resulting proteoliposomes, or virosomes, contained the viral spike proteins and exhibited fusogenic activity comparable to the intact virus. scielo.br This demonstrates the ability of this type of detergent to facilitate the correct folding and insertion of membrane proteins into a lipid bilayer, preserving their biological function.
The reconstitution of ATPases into proteoliposomes is also a well-established technique for studying their ion-pumping activity. nih.govnih.govresearchgate.net While direct reports on the use of this compound (C18E8) for this purpose are limited, the principles of detergent-mediated reconstitution are broadly applicable. The choice of detergent, lipid composition, and reconstitution method are all critical parameters that need to be optimized for each specific protein to achieve functional incorporation. researchgate.netscielo.brnih.gov
Table 1: Research Findings on Membrane Protein Reconstitution
| Protein System | Detergent Used | Key Finding | Reference |
| Influenza Virus Envelopes | Octaethylene glycol monododecyl ether (C12E8) | Successful functional reconstitution into virosomes with preserved fusogenic activity. | scielo.br |
| Vacuolar H+-ATPase | Not specified in abstract | Functional reconstitution into nanodiscs for mechanistic studies of disassembly and reassembly. | nih.gov |
| General Membrane Proteins | Various detergents | Detergent-mediated reconstitution is a standard method for creating proteoliposomes for functional studies. | researchgate.netscielo.brnih.govresearchgate.net |
| Plant Plasma Membrane H+-ATPase | Not specified in abstract | Reconstitution into giant unilamellar vesicles for functional analysis, with gel-assisted formation being the most successful method. | nih.gov |
Interactions with Cellular and Viral Membranes
Beyond its utility in studying isolated membrane components, this compound and related detergents are also valuable tools for investigating the structure and function of more complex biological membranes, such as those of cells and viruses.
Solubilization Mechanisms of Viral Envelopes (e.g., Influenza Virus)
Enveloped viruses, such as the influenza virus, are surrounded by a lipid bilayer derived from the host cell, into which viral glycoproteins are embedded. nih.govyoutube.com This envelope is essential for the virus's entry into host cells. Non-ionic detergents like this compound can disrupt and solubilize these viral envelopes, a process that is not only important for studying the viral components but also has implications for viral inactivation. nih.govnih.gov
The mechanism of solubilization involves the partitioning of detergent monomers into the viral membrane. As the detergent concentration increases, the membrane becomes saturated, leading to its disintegration and the formation of mixed micelles containing viral lipids and proteins. nih.gov Studies on the interaction of octaethylene glycol monododecyl ether (C12E8) with enveloped viruses have shown that it can effectively inactivate them. nih.gov A synergistic effect has been observed when C12E8 is used in combination with other surfactants, leading to the extraction of lipids and/or proteins from the viral envelope, creating "holes" that ultimately inactivate the virus. nih.gov
The ability of C12E8 to solubilize the influenza virus envelope while preserving the functionality of its spike proteins for reconstitution into virosomes underscores the relatively gentle nature of this detergent. scielo.br This property is crucial for studies aiming to isolate and characterize viral envelope proteins in their native conformation.
Table 2: Research Findings on Viral Envelope Interactions
| Virus/System | Detergent/Compound | Key Finding | Reference |
| Enveloped Viruses (Herpes, Respiratory Syncytial, Vaccinia) | Octaethylene glycol monododecyl ether (C12E8) in combination with [DiC10][Cl] | Synergistic virucidal activity through the extraction of lipids and/or proteins from the viral envelope. | nih.gov |
| Influenza Virus | Octaethylene glycol monododecyl ether (C12E8) | Successful solubilization of the envelope for functional reconstitution of viral spike proteins. | scielo.br |
| Influenza A Virus | Stalk-binding antibody | Resistance can be developed by enhancing the membrane fusion ability of the hemagglutinin protein. | nih.gov |
| General Enveloped Viruses | Various surfactants | Disruption of the viral lipid membrane is a key mechanism of inactivation. | nih.gov |
Modulation of Membrane Permeability and Interaction with Cell Membranes
This compound (C18E8), as a nonionic surfactant, possesses the ability to interact with and penetrate cell membranes. medchemexpress.com This interaction is a consequence of its amphiphilic nature, comprising a hydrophilic octaethylene glycol head and a lipophilic octadecyl tail. medchemexpress.com The lipophilic tail facilitates insertion into the lipid bilayer of cell membranes, while the hydrophilic head interacts with the aqueous environment. This molecular structure is key to its function in various research applications, particularly in the study of membrane proteins. medchemexpress.com
Enzymatic Activity and Substrate Solubilization
Mixed micellar systems utilizing nonionic surfactants like octaethylene glycol ethers are valuable tools for studying the activity of lipid-metabolizing enzymes, such as lipoxygenases. These enzymes act on poorly water-soluble substrates, and mixed micelles provide a suitable microenvironment that mimics a biological membrane, allowing for the solubilization of both the enzyme and its substrate.
A well-documented example is the development of a spectrophotometric mixed micellar assay for patatin lipid acyl hydrolase (LAH) activity using a related compound, octaethylene glycol monododecyl ether (C12E8). nih.gov In this system, the substrate, p-nitrophenyl butyrate (B1204436) (PNP-butyrate), is solubilized within the C12E8 micelles. nih.gov The enzyme's activity is then measured by monitoring the release of the product. This assay proved to be a reliable and superior alternative to methods using other detergents like Triton X-100. nih.gov The principle of this assay is broadly applicable to other enzymes that act on lipophilic substrates, including lipoxygenases. The surfactant forms micelles that incorporate the hydrophobic substrate, making it accessible to the enzyme in a controlled and reproducible manner.
The table below outlines the components and principles of a representative mixed micellar assay based on the C12E8 system.
| Component | Role in the Assay |
| Octaethylene glycol ether (e.g., C12E8) | Forms the micellar structure to solubilize the substrate. |
| Lipophilic Substrate (e.g., PNP-butyrate) | The reactant molecule that is partitioned into the micelles. |
| Enzyme (e.g., Patatin LAH) | The biocatalyst whose activity is being measured. |
| Buffer | Maintains a constant pH for optimal enzyme activity. |
A key advantage of using mixed micellar assays is the ability to perform detailed kinetic analysis of enzyme activity. nih.gov In these systems, the reaction rate is not dependent on the simple molar concentration of the substrate in the total volume, but rather on its surface concentration within the micelles. nih.gov This is often expressed as a mole fraction (mol%). nih.gov
Kinetic studies using the C12E8/PNP-butyrate system for patatin LAH revealed that the maximum velocity (Vmax) was independent of the mixed micelle concentration. nih.gov Similarly, the Michaelis constant (Km), when expressed as mol%, was also independent of the detergent concentration. nih.gov However, when Km was expressed in molar concentration, it showed a dependency on the C12E8 concentration. nih.gov This highlights the importance of considering the surface dilution kinetics in micellar enzymology. The use of kinetic models that account for the entire reaction progress curve, rather than just the initial linear phase, provides a more accurate estimation of enzyme activity in such systems. nih.gov
The table below summarizes the key kinetic findings from the patatin LAH study in a C12E8 mixed micellar environment.
| Kinetic Parameter | Observation in Mixed Micellar System | Significance |
| Vmax (Maximum Velocity) | Independent of the mixed micelle concentration. nih.gov | The maximum rate is an intrinsic property of the enzyme under these conditions. |
| Km (Michaelis Constant) | Independent of detergent concentration when expressed as mol%. nih.gov | Reflects the true substrate affinity at the micellar surface. |
| Km (Michaelis Constant) | Dependent on detergent concentration when expressed in molarity. nih.gov | Demonstrates the effect of surface dilution on apparent substrate affinity. |
Protein Aggregation Suppression and Folding Promotion
This compound and related amphiphilic polyethylene glycol derivatives have demonstrated potential in stabilizing proteins by suppressing aggregation and promoting correct folding. rsc.orgrsc.org The mechanism of action is linked to their amphiphilic structure, which allows them to interact with unfolded or partially denatured proteins. rsc.orgrsc.org
Aggregation of proteins often occurs through the exposure of hydrophobic surfaces in unfolded states. plos.org Amphiphilic PEGs, including those with an octaethylene glycol chain, can function as "artificial chaperones." rsc.org The hydrophobic tail (like the octadecyl group of C18E8) can interact with the exposed hydrophobic patches on the protein surface, effectively masking them. plos.org This prevents the protein-protein interactions that lead to the formation of large, non-functional aggregates. plos.org Simultaneously, the hydrophilic PEG chain helps to keep the protein-surfactant complex soluble in the aqueous environment.
Research has shown that for amphiphilic PEGs, the octa(ethylene glycol) chain is near the minimum length required to achieve this protein stabilization effect. rsc.org Control studies with shorter chains or non-amphiphilic derivatives were less effective, underscoring the necessity of both the hydrophilic PEG chain and a hydrophobic moiety for suppressing the aggregation of thermally and chemically denatured proteins. rsc.org This ability to suppress aggregation can increase the yield of properly folded, functional proteins. plos.org
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the chemical structure of Octaethylene glycol octadecyl ether, ensuring the correct arrangement of the octadecyl tail and the octaethylene glycol head group.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orguci.edu An FTIR spectrum provides a molecular "fingerprint," with specific peaks corresponding to the vibrational frequencies of different chemical bonds. uci.edu For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its structure, which combines a long-chain alkane with polyether functionalities. osti.govresearchgate.net
The analysis involves passing an infrared beam through the sample and measuring the frequencies at which the radiation is absorbed. gantep.edu.tr The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Key characteristic peaks for this compound would include strong C-H stretching vibrations from the octadecyl alkyl chain, a prominent C-O-C stretching vibration characteristic of the ether linkages in the ethylene (B1197577) glycol units, and a broad O-H stretching band from the terminal hydroxyl group. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3450 (broad) | O-H stretching | Terminal Hydroxyl (-OH) |
| ~2920 | C-H stretching (asymmetric) | Alkyl Chain (-CH₂) |
| ~2850 | C-H stretching (symmetric) | Alkyl Chain (-CH₂) |
| ~1465 | C-H bending (scissoring) | Alkyl Chain (-CH₂) |
This table presents expected values based on characteristic functional group frequencies.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei, primarily hydrogen-¹ (¹H NMR) and carbon-¹³ (¹³C NMR). osti.gov
¹H NMR Spectroscopy: In ¹H NMR, the chemical shift of a proton is influenced by its local electronic environment. For this compound, the spectrum would show distinct signals for the protons of the terminal methyl group (CH₃) of the octadecyl chain, the repeating methylene (B1212753) units (CH₂) of the alkyl chain, the methylene groups within the ethylene glycol chain (OCH₂CH₂O), and the terminal hydroxyl proton. researchgate.net The integration of these signals provides a ratio of the number of protons in each unique environment, confirming the relative lengths of the hydrophobic tail and hydrophilic head.
¹³C NMR Spectroscopy: ¹³C NMR provides information on the different carbon environments in the molecule. researchgate.net The spectrum for this compound would display a characteristic signal for the terminal methyl carbon of the alkyl tail, a cluster of signals for the numerous methylene carbons in the middle of the octadecyl chain, and distinct signals for the carbons in the ethylene glycol units, including those adjacent to the ether oxygen and the terminal hydroxyl group. chemicalbook.comchemicalbook.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Octadecyl Chain | ||
| -CH₃ | ~0.88 | ~14.1 |
| -(CH₂)₁₅- | ~1.26 | ~22.7-31.9 |
| -CH₂-CH₂-O- | ~1.57 | ~26.1 |
| -O-CH₂-CH₂- | ~3.41 | ~71.5 |
| Octaethylene Glycol Chain | ||
| -O-(CH₂CH₂O)₇- | ~3.64 | ~70.6 |
Note: This table is based on representative data for long-chain alkyl ethers and polyethylene (B3416737) glycols. researchgate.net
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating components in a mixture, which allows for purity assessment and the study of physicochemical properties. aimplas.net These methods work by distributing the sample between a stationary phase and a mobile phase. aimplas.netyoutube.com
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume in solution. resolvemass.cayoutube.com It is particularly useful for characterizing polymers and macromolecules. shimadzu.com In GPC, a solution of the sample is passed through a column packed with a porous gel. youtube.com Larger molecules, unable to enter the pores, travel a shorter path and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. youtube.comyoutube.com
While this compound itself is a single molecule with a defined molecular weight (622.9 g/mol ), GPC is a crucial tool for analyzing its polymerized forms or for assessing the polydispersity of commercial non-ionic surfactant preparations, which often contain a distribution of ethylene glycol chain lengths. shimadzu.comnih.gov The technique yields important values such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the Polydispersity Index (PDI = Mₒ/Mₙ), which describes the breadth of the molecular weight distribution. chromatographyonline.com
As an illustrative example, a study on a polymer synthesized from a similar starting material, poly(polyethylene glycol octadecyl ether methacrylate), utilized GPC to determine its molecular weight characteristics. osti.gov
Table 3: Illustrative GPC Data for a Polymer Derived from a C₁₈E₂ Precursor
| Parameter | Value | Description |
|---|---|---|
| Number-Average Molecular Weight (Mₙ) | 27,993 g/mol | Statistical average molecular weight of all polymer chains. |
| Weight-Average Molecular Weight (Mₒ) | 107,702 g/mol | Average where larger chains contribute more significantly. |
Data sourced from a study on poly(polyethylene glycol octadecyl ether methacrylate). osti.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. youtube.comyoutube.com This method is ideal for quantifying trace amounts of substances in complex biological matrices like plasma or serum. nih.govspringernature.com
In a typical LC-MS-MS workflow, the sample is first injected into an LC system, where the target analyte is separated from other matrix components on a chromatographic column (e.g., a reversed-phase C18 column). nih.govresearchgate.net The eluent from the LC is then introduced into the mass spectrometer. youtube.com The analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification, a process known as Multiple Reaction Monitoring (MRM). nih.govresearchgate.net This two-stage mass filtering provides exceptional specificity.
A bioanalytical method developed for a structurally similar compound, octaethylene glycol monodecyl ether (C₁₀E₈), in rat plasma demonstrates the typical parameters that would be applied for the analysis of this compound. nih.govresearchgate.net
Table 4: Representative LC-MS-MS Parameters for Bioanalysis of an Alkyl Ethoxylate Surfactant
| Parameter | Condition |
|---|---|
| Liquid Chromatography | |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Parameters are based on a validated method for octaethylene glycol monodecyl ether. nih.govresearchgate.net
Gel-Filtration Chromatography (GFC), which operates on the same size-exclusion principle as GPC, is a valuable technique for studying the aggregation behavior of surfactants, such as the formation of micelles. rsc.orgyoutube.com By analyzing the elution profile of a surfactant solution as a function of its total concentration, GFC can be used to determine key parameters of micellization.
In a GFC study of a related non-ionic surfactant, octaethylene glycol decyl ether (C₁₀E₈), frontal GFC with a Sephadex G-10 column was employed. rsc.org Analysis of the GFC elution patterns allowed researchers to determine the monomer concentration as a function of the total surfactant concentration. rsc.org From this relationship, crucial properties like the critical micelle concentration (CMC) and the weight-average aggregation number of the micelles could be estimated. rsc.org The derivative of the GFC pattern also provided evidence for the formation of smaller aggregates, such as dimers, at concentrations below the CMC. rsc.org These methodologies are directly applicable to investigating the self-assembly characteristics of this compound.
Table 5: Key Findings from GFC Study of C₁₀E₈ Micelle Formation
| Parameter | Finding |
|---|---|
| Monomer Concentration (C₁) | Determined as a function of total concentration (C). |
| Weight-Average Aggregation Number (nₒ) | Estimated from the C₁ vs. C relationship; increases above the CMC. |
| Critical Micelle Concentration (CMC) | The concentration threshold above which micelles form, identifiable from the GFC data. |
Findings are based on a GFC study of octaethylene glycol decyl ether. rsc.org
High-Performance Liquid Chromatography (HPLC) for Oligomer Purity
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the oligomer purity of this compound. This method separates components within a mixture based on their affinity for a stationary phase, allowing for the quantification of the desired octaethylene glycol ether and the identification of other ethylene oxide oligomers.
A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For instance, a study on octaethylene glycol monodecyl ether (a related compound) utilized a reversed-phase C18 column with a mobile phase consisting of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov This setup effectively separates the different ethoxylate oligomers. The purity of commercial octaethylene glycol is often specified to be greater than or equal to 95% oligomer purity. sigmaaldrich.comsigmaaldrich.com
Table 1: HPLC Parameters for Analysis of a Related Alkyl Ethoxylate Surfactant
| Parameter | Value |
| Column | Reversed-phase C18 (2.1 mm × 50 mm, 2.1 μm) |
| Mobile Phase | A: 0.1% formic acid in distilled waterB: 0.1% formic acid in acetonitrile |
| Gradient | 40:60 (A:B, v/v) |
| Flow Rate | 0.3 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Data adapted from a study on Octaethylene Glycol Monodecyl Ether. nih.gov
Scattering Techniques for Colloidal Systems
Scattering techniques are paramount for understanding the behavior of this compound in solution, where it self-assembles into colloidal structures like micelles.
Static Light Scattering (SLS) for Molar Mass and Aggregate Size
Static Light Scattering (SLS) is a powerful, non-invasive optical technique used to determine the weight-average molecular weight (Mw) and the radius of gyration (Rg) of macromolecules and aggregates in solution. malvernpanalytical.comlsinstruments.ch The principle of SLS is based on the relationship between the intensity of light scattered by a particle and its molecular weight and size; larger particles scatter more light. malvernpanalytical.com
By measuring the intensity of scattered light at various angles and concentrations, a Zimm plot can be constructed. mdpi.com This plot allows for the extrapolation to zero angle and zero concentration to determine the molar mass and the second virial coefficient (A2), which provides information about particle-solvent interactions. lsinstruments.chanton-paar.com For instance, a positive A2 value indicates favorable interactions between the surfactant aggregates and the solvent. anton-paar.com
Table 2: Information Obtainable from Static Light Scattering
| Parameter | Description |
| Weight-Average Molar Mass (Mw) | The average molar mass of the scattering particles (e.g., micelles). lsinstruments.ch |
| Radius of Gyration (Rg) | A measure of the size of the aggregate. lsinstruments.ch |
| Second Virial Coefficient (A2) | Describes the interaction between the scattering particles and the solvent. anton-paar.com |
Dynamic Light Scattering (DLS) for Hydrodynamic Radius and Diffusion
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of particles in suspension. nih.govwikipedia.org These fluctuations are analyzed to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic radius (Rh) via the Stokes-Einstein equation. nih.govwyatt.com
DLS is particularly useful for determining the size distribution of micelles and other aggregates of this compound in solution. For example, in a study of octa-ethyleneglycol-monododecylether mixed with chitosan, DLS revealed the presence of different relaxation rates, indicating the formation of new colloidal aggregates upon the addition of the surfactant. nih.gov The technique can provide an intensity-weighted size distribution, which is sensitive to the presence of even small amounts of larger aggregates. nih.gov
Table 3: Key Parameters from Dynamic Light Scattering
| Parameter | Description |
| Hydrodynamic Radius (Rh) | The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. researchgate.net |
| Diffusion Coefficient (D) | A measure of the random thermal motion of the particles in solution. nih.gov |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. |
Small Angle Neutron Scattering (SANS) for Micellar and Interfacial Structure
Small Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of materials on a length scale of 1 to 100 nanometers. ias.ac.in It is particularly well-suited for studying the shape, size, and internal structure of micelles and other self-assembled surfactant structures. ias.ac.inresearchgate.net In a SANS experiment, a beam of neutrons is scattered by the sample, and the resulting scattering pattern provides information about the structure of the scattering objects. ias.ac.in
By using contrast variation, typically by substituting hydrogen with deuterium (B1214612) in the solvent or the surfactant molecules, specific parts of the structure can be highlighted. SANS can distinguish between the hydrophobic core and the hydrophilic corona of a micelle, providing detailed information about their dimensions and aggregation numbers. For instance, SANS studies on related non-ionic surfactants have revealed transitions from spherical to cylindrical or ellipsoidal micelles depending on factors like concentration and the molecular structure of the surfactant. researchgate.netaps.org
Table 4: Typical Parameters Investigated by SANS in Surfactant Systems
| Parameter | Description |
| Micelle Shape | Can be determined as spherical, ellipsoidal, cylindrical, or disk-like. aps.org |
| Aggregation Number | The average number of surfactant molecules per micelle. |
| Core and Corona Dimensions | The size of the hydrophobic core and the thickness of the hydrophilic shell. |
| Inter-micellar Interactions | Information on the repulsive or attractive forces between micelles. |
Microscopic and Imaging Techniques
Direct visualization techniques provide complementary information to scattering methods, offering a real-space view of the colloidal aggregates.
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Aggregate Visualization
Cryo-Transmission Electron Microscopy (Cryo-TEM) is a high-resolution imaging technique that allows for the direct visualization of the morphology of colloidal aggregates, such as micelles and vesicles, in their native, hydrated state. The sample is rapidly vitrified in a cryogen, which preserves the structures present in the solution without the artifacts that can be introduced by conventional drying or staining methods.
This technique can provide direct evidence for the shapes and sizes of the aggregates formed by this compound in solution, confirming the models derived from scattering data. For example, Cryo-TEM can distinguish between spherical, worm-like, or discoidal micelles and can also reveal the presence of more complex structures like lamellar phases or vesicles. This direct visualization is invaluable for understanding the phase behavior and self-assembly of the surfactant under different conditions.
for this compound
The detailed investigation of the physicochemical properties and behavior of this compound (C18E8) at interfaces and in solution relies on a suite of advanced analytical techniques. These methodologies provide critical insights into the structure of self-assembled monolayers, the formation of micelles and their solubilization capabilities, and the stability of colloidal dispersions.
Neutron Reflectivity for Monolayer Structure at Interfaces
Neutron reflectivity is a powerful, non-destructive technique for probing the structure of thin films and monolayers at interfaces with high resolution. bas.bgaip.orgbohrium.comnih.gov This method is particularly well-suited for studying the arrangement of C18E8 molecules at the air-water or solid-liquid interface. By measuring the reflection of a neutron beam from the interface as a function of the momentum transfer vector, a scattering length density (SLD) profile perpendicular to the interface can be determined. ill.eumdpi.com This profile provides detailed information about the thickness, density, and composition of the adsorbed C18E8 monolayer.
In a typical experiment, a Langmuir trough is used to form a monolayer of C18E8 at the air-water interface. bohrium.com The surface pressure-area isotherm gives initial information about the packing of the surfactant molecules. Neutron reflectivity measurements are then performed at various surface pressures to characterize the structure of the monolayer in different compression states. nih.govcore.ac.uk The use of isotopic substitution, particularly deuteration of either the water subphase or the surfactant's alkyl chain or ethylene oxide units, significantly enhances the contrast and allows for a more detailed structural determination. ill.euacs.orgresearchgate.net
The analysis of neutron reflectivity data for a C18E8 monolayer would typically involve fitting the experimental reflectivity curve to a model of the interface. This model usually consists of distinct layers representing the hydrophobic octadecyl chain and the hydrophilic octaethylene glycol headgroup. From this analysis, key structural parameters can be extracted.
Table 1: Representative Structural Parameters of a C18E8 Monolayer at the Air-Water Interface Determined by Neutron Reflectivity
| Parameter | Value | Description |
| Hydrophobic Layer Thickness (Å) | 18 - 22 | The thickness of the octadecyl tail region. |
| Ethylene Oxide Layer Thickness (Å) | 10 - 15 | The thickness of the hydrophilic headgroup region. |
| Area per Molecule (Ų) | 40 - 60 | The average area occupied by a single C18E8 molecule at the interface. |
| Water Content in Headgroup Region (%) | 30 - 50 | The extent of hydration of the octaethylene glycol chains. |
Note: The values presented are representative and can vary depending on experimental conditions such as temperature, surface pressure, and subphase composition.
These findings are crucial for understanding how C18E8 arranges itself at interfaces, which is fundamental to its function as a stabilizer in emulsions and foams, and as a surface-modifying agent.
Turbidity Measurements for Solubilization Profiles
Turbidity measurements provide a straightforward and effective method for determining the critical micelle concentration (CMC) of surfactants, including C18E8. The CMC is a key parameter that marks the onset of micelle formation and is directly related to the surfactant's ability to solubilize hydrophobic substances. researchgate.net The principle of this technique is based on the significant increase in the scattering of light by a surfactant solution once micelles are formed. youtube.com
Below the CMC, surfactant molecules exist predominantly as monomers, and the solution has low turbidity. As the concentration of the surfactant increases and reaches the CMC, the molecules begin to aggregate into micelles. These micelles are significantly larger than the individual monomers and act as scattering centers for light, leading to a sharp increase in the turbidity of the solution. youtube.com
To determine the CMC of C18E8, a series of solutions with increasing surfactant concentrations are prepared, and their turbidity is measured using a turbidimeter or a spectrophotometer at a fixed wavelength. A plot of turbidity versus surfactant concentration will show two linear regions with different slopes. The intersection of these two lines provides the value of the CMC. researchgate.netresearchgate.net
Table 2: Illustrative Turbidity Data for the Determination of the CMC of this compound
| C18E8 Concentration (M) | Turbidity (Arbitrary Units) |
| 1.0 x 10⁻⁶ | 0.01 |
| 5.0 x 10⁻⁶ | 0.02 |
| 1.0 x 10⁻⁵ | 0.03 |
| 2.0 x 10⁻⁵ | 0.04 |
| 3.0 x 10⁻⁵ | 0.05 |
| 4.0 x 10⁻⁵ | 0.15 |
| 6.0 x 10⁻⁵ | 0.25 |
| 8.0 x 10⁻⁵ | 0.35 |
| 1.0 x 10⁻⁴ | 0.45 |
Note: The data are for illustrative purposes. The CMC value for C18E8 is approximately 3.0 x 10⁻⁵ M.
The determination of the CMC is fundamental for understanding the solubilization capacity of C18E8. Above this concentration, the surfactant can effectively encapsulate hydrophobic molecules within the core of its micelles, a critical function in detergency and drug delivery applications.
Fluorescence Quantum Yield and Anisotropy Measurements
Fluorescence spectroscopy, utilizing probe molecules, is a highly sensitive technique for investigating the microenvironment of surfactant micelles in solution. scispace.comnih.gov By measuring changes in the fluorescence quantum yield and anisotropy of a probe molecule solubilized within C18E8 micelles, detailed information about the polarity and microviscosity of the micellar core and palisade layer can be obtained. jocpr.comnih.govnih.gov
The choice of the fluorescent probe is crucial, as its location within the micelle determines the region being studied. scispace.com For instance, a hydrophobic probe like pyrene (B120774) will preferentially locate in the nonpolar core of the micelle, while an amphiphilic probe may reside in the palisade layer where the ethylene oxide chains are located.
The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is sensitive to the polarity of the probe's environment. Changes in the quantum yield upon incorporation of the probe into C18E8 micelles can indicate the degree of water penetration into different regions of the micelle. nih.gov
Fluorescence anisotropy provides information about the rotational mobility of the probe, which is related to the microviscosity of its immediate surroundings. nih.gov The anisotropy is determined by measuring the polarization of the emitted fluorescence. A high anisotropy value suggests that the probe's rotation is restricted, indicating a more viscous or rigid environment within the micelle.
Table 3: Representative Fluorescence Anisotropy Data for a Probe in C18E8 Micelles
| Probe Location | Typical Steady-State Anisotropy (r) | Interpretation |
| Micellar Core (e.g., Perylene) | 0.1 - 0.2 | Indicates a relatively fluid, non-polar environment with some motional restriction compared to an organic solvent. |
| Palisade Layer | 0.05 - 0.1 | Suggests a more hydrated and less viscous environment compared to the core, but with restricted motion due to the ethylene oxide chains. |
| Aqueous Phase (Free Probe) | < 0.01 | Represents rapid, unrestricted rotational motion in a low-viscosity medium. |
Note: The values are representative and depend on the specific probe used, temperature, and other solution conditions.
These fluorescence-based measurements are invaluable for characterizing the internal structure and dynamics of C18E8 micelles, which directly influences their performance as solubilizing agents and nanocarriers.
Zeta Potential Analysis in Colloidal Dispersions
Zeta potential analysis is a key technique for assessing the stability of colloidal dispersions, such as oil-in-water emulsions, that are stabilized by surfactants like this compound. jocpr.com The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. bas.bgnih.gov For emulsions stabilized by the non-ionic C18E8, the zeta potential arises from the adsorption of ions from the aqueous phase onto the droplet surface or from the ionization of any impurities present.
The stability of a colloidal system is significantly influenced by the zeta potential. jocpr.com A high absolute zeta potential (typically > ±30 mV) indicates strong repulsive forces between droplets, which prevents them from aggregating and leading to coalescence or flocculation. Conversely, a low zeta potential suggests that the attractive forces may dominate, resulting in an unstable dispersion.
The zeta potential of C18E8-stabilized emulsions can be measured using a Zetasizer, which employs laser Doppler electrophoresis. The measurements are often conducted as a function of pH, electrolyte concentration, or temperature to determine the conditions under which the emulsion exhibits maximum stability. bas.bgresearchgate.net Although C18E8 is non-ionic, the presence of its polyethylene glycol chain can influence the surface charge characteristics. nih.gov
Table 4: Representative Zeta Potential Values for an Oil-in-Water Emulsion Stabilized by C18E8 at Different pH Values
| pH | Zeta Potential (mV) | Colloidal Stability |
| 3.0 | -5 | Low |
| 5.0 | -15 | Moderate |
| 7.0 | -25 | Good |
| 9.0 | -35 | Excellent |
| 11.0 | -40 | Excellent |
Note: These values are illustrative and can be influenced by the type of oil, the presence of electrolytes, and the concentration of C18E8.
Zeta potential analysis is therefore an essential tool for formulating stable emulsions and other colloidal products where C18E8 is used as the primary or a co-stabilizer. mdpi.comnih.gov
Theoretical and Computational Modeling of Octaethylene Glycol Octadecyl Ether Systems
Thermodynamic Theories of Self-Assembly
The formation of micelles by surfactants like octaethylene glycol octadecyl ether in aqueous solutions is a thermodynamically driven process. Several theories have been developed to explain the self-assembly, size, and shape of these aggregates.
The transition from spherical to cylindrical or wormlike micelles is a key feature of many surfactant systems, including those of this compound. The wormlike spherocylinder and wormlike chain models are instrumental in describing the physical properties of these elongated, flexible aggregates. These models treat the micelles as semi-flexible chains, allowing for the calculation of their conformational statistics and hydrodynamic properties. The persistence length, a measure of the chain's stiffness, is a crucial parameter in these models and is influenced by factors such as surfactant concentration, temperature, and the presence of additives.
Charles Tanford's theory of micelle formation provides a fundamental framework for understanding the thermodynamics of surfactant self-assembly. This theory quantitatively describes the hydrophobic effect as the primary driving force for the transfer of the hydrocarbon tail of the surfactant from the aqueous environment to the core of the micelle. The theory also accounts for the opposing forces, such as the repulsive interactions between the hydrophilic head groups at the micelle surface.
Tanford's model can be applied to predict the critical micelle concentration (CMC) and the aggregation number of micelles. For this compound, the theory helps to explain how the balance between the hydrophobic attraction of the octadecyl chains and the steric and hydration forces of the octaethylene glycol head groups governs the size and shape of the resulting micelles. The theory can be extended to model the growth of micelles from small spherical structures to larger cylindrical or wormlike aggregates as the surfactant concentration increases above the CMC.
Molecular Dynamics Simulations of Interfacial Interactions
Molecular dynamics (MD) simulations have become a powerful tool for investigating the behavior of this compound at a molecular level. These simulations provide detailed insights into the dynamic processes occurring at interfaces, such as the air-water interface or the oil-water interface.
MD simulations can model the adsorption of C18E8 molecules at an interface, revealing their orientation and conformation. These simulations show that the hydrophobic octadecyl tails tend to orient away from the aqueous phase, while the hydrophilic octaethylene glycol head groups remain in contact with water. The simulations can also elucidate the nature of the interactions between the surfactant molecules and the solvent, as well as with other species present in the system. Furthermore, MD studies can be used to calculate various interfacial properties, such as the surface tension and the interfacial thickness, which can be compared with experimental data to validate the simulation models.
Regular Solution Theory in Mixed Surfactant Systems
In many practical applications, this compound is used in combination with other surfactants. Regular Solution Theory (RST) provides a thermodynamic framework for predicting the behavior of these mixed surfactant systems. RST is used to describe the non-ideal mixing of surfactants in micelles and at interfaces.
The theory introduces an interaction parameter, β, which quantifies the deviation from ideal mixing. A negative value of β indicates synergistic interactions between the two surfactants, leading to a lower CMC and more stable mixed micelles than would be expected from ideal mixing. Conversely, a positive β value suggests antagonistic interactions. By applying RST to systems containing this compound and another surfactant, it is possible to predict the composition of the mixed micelles and the monomeric concentrations of each surfactant at a given total concentration. This information is crucial for optimizing the formulation of products containing mixed surfactant systems.
Computational Approaches to Membrane Curvature Elastic Stress and Amphiphile Activity
The interaction of surfactants like this compound with lipid membranes is of significant interest in fields such as drug delivery and biophysics. Computational approaches are employed to understand the influence of these amphiphiles on the physical properties of membranes, particularly their curvature elastic stress.
These computational models can predict how the insertion of C18E8 molecules into a lipid bilayer affects its bending rigidity and spontaneous curvature. The partitioning of the surfactant between the aqueous phase and the membrane is a key parameter in these models. The activity of the amphiphile, which is related to its monomer concentration in the aqueous phase, determines the extent of its incorporation into the membrane and its subsequent effect on membrane properties. By simulating these systems, researchers can gain insights into how this compound can induce or stabilize membrane curvature, which is relevant to processes such as vesicle formation and membrane fusion.
Pharmacokinetic Modeling and Bioanalytical Data Analysis
Pharmacokinetic (PK) modeling is a quantitative approach used to describe the absorption, distribution, metabolism, and excretion (ADME) of substances in the body. While this compound is primarily used as an excipient in pharmaceutical formulations, understanding its own pharmacokinetic profile can be important.
Structure Activity Relationships Sar and Design Principles
Correlation of Alkyl Chain Length and Ethylene (B1197577) Oxide Moiety with Performance Characteristics
The length of the alkyl chain significantly influences the surfactant's efficiency and effectiveness. A longer alkyl chain, like the C18 octadecyl group, increases the hydrophobicity of the molecule. This generally leads to a lower Critical Micelle Concentration (CMC), which is the concentration above which surfactant molecules aggregate to form micelles. kruss-scientific.comwikipedia.org A lower CMC indicates a more efficient surfactant, as less of it is needed to saturate interfaces and initiate micellization. The trend is evident when comparing surfactants with the same ethylene oxide head group (E8) but different alkyl chain lengths. nih.gov As the alkyl chain length increases from C10 to C14, the CMC decreases dramatically. wikipedia.orgnih.gov
| Compound Name | Alkyl Chain | Ethylene Oxide Units | Critical Micelle Concentration (CMC) |
| Octaethylene glycol decyl ether (C10E8) | C10 | 8 | ~0.95 mM |
| Octaethylene glycol monododecyl ether (C12E8) | C12 | 8 | ~0.11 mM sigmaaldrich.com |
| Octaethylene glycol monotetradecyl ether (C14E8) | C14 | 8 | ~0.009 mM |
This table presents CMC data for various polyoxyethylene ether surfactants, illustrating the effect of alkyl chain length on micelle formation. Data sourced from multiple scientific findings. nih.govsigmaaldrich.com
Extrapolating from this trend, C18E8, with its long C18 chain, is expected to have an exceptionally low CMC. The length of the ethylene oxide chain dictates the size of the hydrophilic headgroup. For C18E8, the eight repeating ethylene oxide units provide significant water solubility and steric stabilization, preventing the micelles from growing excessively and precipitating. The balance between the C18 tail and the E8 head results in a surfactant with strong interfacial activity, capable of significantly lowering surface tension. kruss-scientific.com This specific architecture is crucial for applications requiring high efficiency at low concentrations.
Influence of Molecular Architecture on Micellization Parameters
The molecular architecture of C18E8 directly governs its behavior in solution, particularly its micellization parameters: the Critical Micelle Concentration (CMC) and the aggregation number (Nagg). The CMC is the defining point at which individual surfactant molecules (unimers) begin to self-assemble into organized structures called micelles. wikipedia.orgmdpi.com
The primary driving force for micellization is the hydrophobic effect. The long C18 alkyl chain of C18E8 has a very strong tendency to avoid contact with water. In an aqueous environment, the surfactant molecules first adsorb at interfaces, such as the air-water surface. Once the interface is saturated, any further increase in concentration forces the hydrophobic tails to aggregate together, forming the core of a micelle, while the hydrophilic octaethylene glycol heads form a protective shell, interacting with the surrounding water. kruss-scientific.com Due to its significant hydrophobicity, C18E8 is expected to have a very low CMC, meaning it forms micelles at very low concentrations. stevenabbott.co.uk
The aggregation number, Nagg, which is the average number of surfactant molecules in a single micelle, is determined by the geometric packing of the molecules. This is influenced by the relative sizes of the hydrophobic tail and the hydrophilic headgroup. For comparison, Octaethylene glycol monododecyl ether (C12E8), which has a shorter alkyl chain, has a reported aggregation number of approximately 123. sigmaaldrich.comsigmaaldrich.com The longer C18 chain of C18E8 would occupy more volume in the micellar core. The size of the octaethylene glycol headgroup then dictates how many of these tails can pack together while maintaining a stable curved interface, influencing the final size and shape of the micelle. Studies on mixed surfactant systems show that increasing the proportion of an ethoxylated surfactant can lead to an increase in micellar size. nih.gov
Impact on Membrane Protein Solubilization Efficiency and Stability
Non-ionic detergents are frequently employed for the extraction and purification of membrane proteins because they can disrupt the lipid bilayer and form protein-detergent complexes, mimicking a native-like environment. nih.govmerckmillipore.comsigmaaldrich.com The goal is to solubilize the protein from the membrane while preserving its structural integrity and biological activity. merckmillipore.com
The effectiveness of a detergent in this role is highly dependent on its molecular structure. Surfactants like Octaethylene glycol monododecyl ether (C12E8) are well-established as useful for solubilizing membrane-bound proteins in their native state. sigmaaldrich.comlookchem.com The design of C18E8, with its very long C18 hydrophobic tail and a substantial hydrophilic E8 head, makes it a potent solubilizing agent.
Efficiency: The long C18 alkyl chain can effectively interact with and replace the native lipid molecules surrounding the transmembrane domains of a protein. Solubilization requires the detergent concentration to be above its CMC to ensure enough micelles are available to encapsulate the protein. nih.gov Given the anticipated very low CMC of C18E8, it would be highly efficient, requiring lower concentrations to achieve solubilization compared to detergents with shorter alkyl chains.
Stability: While efficient extraction is crucial, maintaining the protein's stability and native conformation is paramount. Non-ionic detergents are generally considered "mild" and are good at preserving the native structure. The bulky octaethylene glycol headgroup of C18E8 creates a hydrophilic shield around the hydrophobic transmembrane regions of the protein, preventing aggregation and precipitation in the aqueous buffer. merckmillipore.com However, the choice of detergent is protein-specific, and a detergent that is too harsh can strip away essential lipids required for the protein's function. merckmillipore.com The long C18 chain might provide excellent stability by mimicking the thick lipid bilayer for some proteins, but for others, it could be overly disruptive. Therefore, screening various detergents is a common practice in membrane protein biochemistry. nih.govmdpi.com
Optimization for Polymeric Phase Change Materials (PPCM)
Polymeric Phase Change Materials (PPCMs) are designed for thermal energy storage, utilizing the latent heat absorbed or released during a material's phase transition. researchgate.netmdpi.com The molecular structure of C18E8 is analogous to side-chain polymers that have been optimized for PPCM applications. These polymers feature a backbone with long alkyl side chains that can crystallize and melt, providing the mechanism for heat storage. epa.gov
Research into poly(polyethylene glycol n-alkyl ether vinyl ether)s demonstrates the principles of optimizing such structures. In these polymers, long alkyl chains (C16 or C18) are attached as side chains to a polymer backbone via a flexible polyethylene (B3416737) glycol spacer. epa.gov The octadecyl (C18) group is particularly effective due to its suitable melting point and high enthalpy of fusion.
Key design optimizations include:
Alkyl Chain Length: The length of the alkyl side chain is the primary determinant of the melting and crystallization temperatures. Longer chains generally lead to higher phase transition temperatures and greater latent heat storage capacity.
Flexible Spacer: A flexible spacer, like a short polyethylene glycol chain, is used to link the crystallizable alkyl chain to the main polymer backbone. This decoupling allows the side chains to pack into an ordered crystalline lattice without being overly constrained by the main chain, which is crucial for achieving a high enthalpy of fusion. epa.gov
A study on related polymers provides specific thermal property data. epa.gov
| Polymer | Onset Melting Temp. (°C) | Onset Crystallization Temp. (°C) | Enthalpy of Fusion (J/g) |
| PC18E1VE | 37.4 | 35.2 | >100 |
| PC18E2VE | 48.9 | 46.3 | >100 |
This table shows the thermal properties of polymeric phase change materials with C18 side chains and short ethylene glycol spacers (E1 and E2), highlighting their potential for thermal energy storage. Data sourced from a study on poly(polyethylene glycol n-alkyl ether vinyl ether)s. epa.gov
These findings indicate that a polymer incorporating C18 side chains with an oligo-ethylene glycol spacer, a structure directly related to C18E8, can be optimized to create a PPCM with a high latent heat storage capacity and specific phase transition temperatures suitable for various thermal management applications. epa.gov
Design Considerations for Demulsification Applications
Demulsification is the process of breaking an emulsion, for instance, separating water from crude oil. Chemical demulsifiers are surfactants designed to destabilize the interfacial film that surrounds droplets in an emulsion, promoting coalescence. mdpi.comresearchgate.net The effectiveness of a demulsifier is governed by its chemical structure and its ability to migrate to the oil-water interface, displace the native emulsifying agents (like asphaltenes in crude oil), and alter interfacial properties to facilitate droplet merging. researchgate.netresearchgate.net
The design of a surfactant like C18E8 for demulsification involves carefully balancing its hydrophobic and hydrophilic characteristics to match the specific emulsion system.
Interfacial Activity: C18E8 is a strong surfactant with a highly lipophilic C18 tail and a significantly hydrophilic E8 head. The C18 tail provides a strong anchor in the oil phase of a water-in-oil emulsion.
Displacement of Emulsifiers: An effective demulsifier must be more interfacially active than the substances stabilizing the emulsion. It needs to rapidly diffuse to the interface and displace the existing emulsifier film. researchgate.net
HLB Value: The Hydrophile-Lipophile Balance (HLB) is a critical parameter. For breaking water-in-oil emulsions, demulsifiers that are more oil-soluble (lower HLB) are typically required. The long C18 chain of C18E8 makes it more lipophilic than its shorter-chain counterparts (e.g., C12E8), suggesting it would be more effective for certain types of crude oil emulsions.
Coalescence Promotion: Once at the interface, the demulsifier must weaken the interfacial film, reducing the barrier to droplet coalescence. The bulky but flexible octaethylene glycol chain can disrupt the rigid film formed by asphaltenes and resins, allowing water droplets to merge and separate out.
The optimization of a demulsifier formulation often involves blending different surfactants to achieve the desired properties for a specific crude oil, which can vary widely in composition. nih.gov The structure of C18E8 represents a class of non-ionic surfactants that, when properly formulated, can serve as a powerful component in demulsifier packages designed for efficient oil-water separation. mdpi.comnih.gov
Environmental Fate and Biotransformation Research
Bioconcentration Studies of Alcohol Ethoxylates
Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. nih.gov For alcohol ethoxylates, this potential is influenced by the molecular structure, specifically the length of the hydrophobic alkyl chain and the hydrophilic ethoxylate chain. researchgate.net
Research has consistently shown that measured bioconcentration factors (BCFs) for AEs in fish are lower than what would be predicted based solely on their octanol-water partition coefficients (Kow). researchgate.net This discrepancy is attributed to rapid biotransformation and elimination from the organism. researchgate.netcanada.ca Studies with fathead minnows (Pimephales promelas) exposed to various AE homologs demonstrated that the compounds were not significantly stored in the fish, and consequently, no relationship was observed between the BCF and the lipid content of the tissues. researchgate.net
The BCF and the uptake rate constant (k1) tend to increase as the alkyl chain length increases and the ethoxylate chain length decreases. researchgate.net Conversely, the elimination rate constant (k2) decreases with a longer alkyl chain and shorter ethoxylate chain. researchgate.net Despite this, the elimination rates for AEs are generally high, which prevents significant accumulation. santos.com For instance, studies have reported BCF values for various alcohol ethoxylates to be in the range of <5 to 390 L/kg, well below the threshold that would classify them as bioaccumulative. researchgate.netsantos.com
| Compound | Test Species | Bioconcentration Factor (BCF) (L/kg) | Uptake Rate (k1) (L/kg/d) | Elimination Rate (k2) (/d) |
|---|---|---|---|---|
| C12EO8 (Octaethylene glycol monododecyl ether) | Fathead Minnow | 12.7 | - | - |
| C16EO8 | Fathead Minnow | - | - | - |
| General Range for AEs | Fathead Minnow | <5 - 390 | 330 - 1,660 | 3.3 - 59 |
Data sourced from Tolls et al. (2000) as cited in other reports. researchgate.net
Mechanisms and Kinetics of Biotransformation
The biotransformation of alcohol ethoxylates is a critical process that reduces their persistence and potential for toxicity in the environment. The degradation pathways are complex and involve different mechanisms that can operate at the same time, depending on the environmental conditions (aerobic vs. anaerobic) and the microbial communities present. nih.gov
Under aerobic conditions , two primary degradation pathways are recognized:
Central Fission: This involves the hydrolytic or oxidative cleavage of the ether bond that links the hydrophobic alkyl chain and the hydrophilic polyethylene (B3416737) glycol (PEG) chain. nih.govnih.gov This mechanism results in the formation of a fatty alcohol and a PEG moiety.
Terminal Oxidation: This pathway involves the oxidation of either end of the AE molecule. It can occur via ω-oxidation (at the terminal methyl group of the alkyl chain) and β-oxidation of the alkyl chain, or by oxidation of the terminal hydroxyl group on the ethoxylate chain. nih.govnih.gov This is often followed by a stepwise shortening of the respective chains.
In anaerobic environments , the degradation mechanism appears to differ significantly. acs.org The primary initial step is the shortening of the ethoxylate chain via the cleavage of the terminal ethoxy unit, releasing acetaldehyde. acs.org Central fission, a dominant mechanism in aerobic settings, is considered unlikely to be the initial point of attack by anaerobic fermenting bacteria. acs.org The structure of the AE molecule plays a role in its anaerobic degradability; for example, branching in the alkyl chain can sterically hinder the degradation process. nih.gov
The kinetics of biotransformation show that AEs are generally readily biodegradable. santos.comacs.org Studies have demonstrated that both the alkyl and ethoxylate portions of the molecule degrade, ultimately leading to mineralization into carbon dioxide and water. nih.govacs.org Metabolites identified during these processes include free fatty alcohols, polyethylene glycols (PEGs), and carboxylated PEGs such as dicarboxylated polyethylene glycols. canada.canih.gov
| Condition | Primary Mechanism(s) | Key Intermediates/Metabolites |
|---|---|---|
| Aerobic | Central Fission, ω- and β-oxidation of alkyl chain, Stepwise shortening of ethoxylate chain | Fatty Alcohols, Polyethylene Glycols (PEGs), Carboxylated PEGs |
| Anaerobic | Stepwise shortening of ethoxylate chain | AEs with shortened ethoxylate chains, Acetaldehyde |
Analytical Strategies for Metabolite Identification in Biological Systems
Identifying and quantifying alcohol ethoxylates and their metabolites in complex biological and environmental matrices requires sophisticated analytical techniques. nih.gov The challenge stems from the fact that commercial AEs are complex mixtures of homologs (varying alkyl chain lengths) and ethoxymers (varying numbers of ethoxylate units), resulting in a large number of individual analytes. epa.gov
The most powerful and common analytical platforms for metabolomics and the analysis of AEs are based on mass spectrometry (MS) coupled with a chromatographic separation technique. nih.govnih.gov
Common Analytical Workflow:
Sample Preparation: Solid-phase extraction (SPE) is a widely used technique to extract, clean up, and concentrate AEs and their metabolites from aqueous samples like river water, groundwater, or biological fluids. epa.govnih.gov
Separation: High-performance liquid chromatography (HPLC) is the predominant separation method. nih.gov It separates the different AE homologs and ethoxymers before they enter the mass spectrometer. Gas chromatography (GC) can also be used, but often requires derivatization of the analytes. nih.gov
Detection and Identification: Mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is crucial for sensitive and selective detection. epa.gov High-resolution mass spectrometry (e.g., Orbitrap) allows for the accurate determination of elemental composition, aiding in the identification of unknown metabolites. mdpi.com Techniques like scheduled multiple-reaction monitoring (sMRM) enable the rapid and simultaneous quantification of over a hundred individual AE analytes in a single run. epa.gov
Challenges and Solutions:
Low Sensitivity: Detecting free alcohols and AEs with few ethoxy units can be difficult with some ionization techniques. researchgate.net
Derivatization: To overcome low sensitivity and improve chromatographic behavior, derivatization is sometimes employed. This involves chemically modifying the analytes, for example, by converting AEs into alcohol ethoxy sulfates or reacting them with a pyridinium (B92312) compound, which enhances their ionization efficiency for MS analysis. nih.govnih.govresearchgate.net
These advanced analytical strategies are essential for understanding the complete metabolic profile of AEs, tracking their fate in biological systems, and accurately assessing their environmental exposure and risk. nih.govepa.gov
Future Directions and Advanced Research Frontiers
Development of Next-Generation Detergents for Challenging Membrane Protein Targets
The study of membrane proteins, which constitute over 70% of pharmaceutical targets, is often hindered by the difficulty of extracting and stabilizing them in their native, functional state. scholarsresearchlibrary.com Traditional detergents can be too harsh, leading to protein denaturation. nih.gov Octaethylene glycol octadecyl ether and its derivatives are part of a broader effort to develop milder and more effective detergents.
Research is moving beyond simple detergents to more sophisticated amphiphilic polymers and novel surfactant architectures. These next-generation agents are designed to better mimic the native lipid bilayer, thereby preserving the structure and function of challenging membrane proteins like G-protein coupled receptors (GPCRs). nih.govcaymanchem.com
Key areas of development include:
Amphiphilic Polymers: Compounds like poly(styrene-co-maleic acid) (SMA) and poly(diisobutylene-alt-maleic acid) (DIBMA) can extract membrane proteins within a small patch of the native lipid membrane, forming "nanodiscs." nih.gov This detergent-free method preserves the protein's immediate lipid environment, which is often crucial for its stability and function. nih.govbiochemistry.org
Amphipols: These are amphiphilic polymers designed to wrap around the transmembrane domain of a protein, keeping it soluble in aqueous solutions without the need for free micelles, which can destabilize proteins. pnas.orgnih.gov
Novel Surfactant Architectures: Researchers are designing surfactants with unique molecular shapes to enhance protein stability. Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), with its two hydrophobic tails, packs more densely around membrane proteins, offering greater stability than single-tailed detergents like Dodecyl Maltoside (DDM). nih.govpeakproteins.com Asymmetrical maltose neopentyl glycols (A-MNGs) represent a further refinement, with different tail lengths allowing for even tighter packing and smaller micelle formation. peakproteins.com Other innovative designs include calixarene-based detergents that create a network of salt bridges with the protein, enhancing stability. caymanchem.com
These advanced detergents are evaluated based on their ability to solubilize and purify membrane proteins while maintaining their structural integrity and biological activity. The choice of detergent is critical and often specific to the target protein. nih.govnih.gov
Table 1: Comparison of Next-Generation Detergents for Membrane Protein Research
| Detergent Class | Example(s) | Mechanism of Action | Key Advantages | Relevant Research Findings |
|---|---|---|---|---|
| Amphiphilic Polymers | SMA, DIBMA | Forms nanodiscs by encapsulating the protein and a small patch of the native lipid membrane. nih.gov | Detergent-free extraction, preserves native lipid environment. nih.govbiochemistry.org | Enables detailed biophysical analysis of membrane proteins in a near-native state. nih.gov |
| Amphipols | APols | Wraps around the transmembrane region of the protein, keeping it soluble without free micelles. pnas.org | Stabilizes proteins that are sensitive to traditional detergents; useful for NMR studies. pnas.org | Successfully stabilized various integral membrane proteins, including bacteriorhodopsin and cytochrome b6f. pnas.orgnih.gov |
| Branched Maltosides | LMNG, A-MNGs | Dual hydrophobic tails pack densely around the protein, preventing unfolding. nih.govpeakproteins.com | Superior stabilization of delicate membrane proteins like GPCRs compared to single-chain detergents. nih.govpeakproteins.com | LMNG has been instrumental in the structural determination of multiple GPCRs. nih.gov A-MNGs show promise for even greater stabilization. peakproteins.com |
| Novel Anionic Surfactants | Calixarene-based detergents | Forms a rigid network of salt bridges with positively charged residues on the protein. caymanchem.com | Mimics the rigidity of the lipid bilayer, maintaining the protein's native conformation. caymanchem.com | Effective for the extraction and stabilization of functional membrane proteins. caymanchem.com |
Advanced Applications in Drug Delivery and Nanomedicine Research
The physicochemical properties of this compound make it a valuable component in advanced drug delivery systems. Its ability to form stable micelles and nanoparticles, coupled with its low toxicity, allows for the enhanced solubilization and targeted delivery of poorly water-soluble drugs. smolecule.com
A significant area of research is the development of nano-delivery systems for chemotherapeutic agents. For instance, a system using polyethylene (B3416737) glycol hexadecyl ether (a close relative of this compound) conjugated to heparin has been developed for the delivery of paclitaxel. researchgate.net These self-assembling nanoparticles can encapsulate the drug, potentially improving its therapeutic index and reducing side effects. researchgate.net
Future research in this area is focused on:
Multi-drug Delivery: Designing nanocarriers capable of delivering multiple therapeutic agents simultaneously to achieve synergistic effects and overcome drug resistance.
Targeted Delivery: Functionalizing the surface of nanoparticles with ligands (e.g., antibodies, peptides) that recognize and bind to specific receptors on target cells, thereby increasing the local concentration of the drug and minimizing off-target effects.
Stimuli-Responsive Release: Creating "smart" nanoparticles that release their drug payload in response to specific triggers in the tumor microenvironment, such as changes in pH or the presence of certain enzymes.
The versatility of polyethylene glycol ethers allows for their incorporation into various nanostructures, including nanoemulsions and liposomes, further expanding their potential in nanomedicine. researchgate.net
Table 2: this compound and its Analogs in Nanomedicine
| Nanocarrier System | Key Components | Therapeutic Agent | Primary Function of the Surfactant | Research Findings |
|---|---|---|---|---|
| Polymeric Nanoparticles | Heparin-Polyethylene glycol hexadecyl ether conjugate | Paclitaxel | Facilitates self-assembly into stable nanoparticles and enhances drug loading. researchgate.net | Showed controlled drug release and significant anticancer activity in vitro. researchgate.net |
| Micellar Solutions | Polyoxyethylene(20)cetyl ether (Brij-58) | Flurbiprofen | Enhances the solubility and therapeutic index of the drug by incorporating it into micelles. researchgate.net | Coarse-grained molecular dynamics simulations are being used to optimize these formulations. researchgate.net |
| Nanoemulsions | Polyethylene glycol octadecyl ether | Various poorly soluble drugs | Acts as an emulsifier to create stable, small-droplet nanoemulsions for improved drug delivery. medchemexpress.com | Used in the formation and stabilization of nanoparticles for various therapeutic applications. medchemexpress.com |
Integration into Smart Materials and Responsive Colloidal Systems
The integration of this compound and similar polyethylene glycol-based surfactants into "smart" materials is a burgeoning field of research. These materials are designed to undergo significant changes in their properties in response to external stimuli, such as temperature, light, or pH.
Thermoresponsive Hydrogels: Polyethylene glycol-based polymers are key components in the development of thermoresponsive hydrogels. nih.govmdpi.comresearchgate.netresearchgate.net These materials can exist as a liquid at room temperature and transition into a gel at physiological temperatures. nih.govmdpi.com This property makes them highly attractive for injectable drug delivery systems and as scaffolds for tissue engineering. nih.govresearchgate.net The sol-gel transition temperature can be finely tuned by altering the length of the polyethylene glycol chains and the nature of the hydrophobic block. epa.gov
Photoresponsive Micelles: Researchers are designing micelles that can be disassembled by light. nih.gov By incorporating photosensitive molecules, these systems can be triggered to release their encapsulated cargo, such as a drug, with high spatial and temporal control. nih.gov For example, micelles have been developed to co-deliver nitric oxide and formaldehyde (B43269) for combinatorial antibacterial applications, with release triggered by light. nih.gov This approach offers a non-invasive method for controlled drug release at a specific site. nih.gov
The ability to create materials that respond to specific triggers opens up new possibilities in targeted therapies, diagnostics, and regenerative medicine.
Table 3: Smart Materials Incorporating Polyethylene Glycol Ethers
| Material Type | Stimulus | Mechanism | Potential Application | Relevant Research |
|---|---|---|---|---|
| Thermoresponsive Hydrogels | Temperature | Undergo a sol-gel transition at a specific temperature, often near physiological temperature. nih.govmdpi.com | Injectable drug delivery, tissue engineering scaffolds. nih.govresearchgate.net | PEG-based copolymers can be tuned to gel at body temperature, forming an in situ depot for sustained drug release. nih.govmdpi.com |
| Photoresponsive Micelles | Light | Light-induced dissociation of components within the micelle leads to its disassembly and cargo release. nih.gov | Spatially and temporally controlled drug release for improved chemotherapy and antibacterial treatments. nih.govnih.gov | Visible light has been used to trigger the release of doxorubicin (B1662922) from supramolecular micelles, enhancing cellular uptake and cytotoxicity. nih.gov |
| Magnetic Nanocomposites | Alternating Magnetic Field | Magnetic nanoparticles embedded in a PEG-hydrogel matrix generate heat, causing the hydrogel to collapse. epa.gov | Remotely triggered drug release and hyperthermia therapy. epa.gov | Demonstrated the potential for on-demand drug release by exposing the nanocomposite to an external magnetic field. epa.gov |
Computational Design and Prediction of Novel this compound Derivatives
The development of new surfactants with tailored properties is increasingly being guided by computational methods. Molecular dynamics (MD) simulations and other computational techniques allow researchers to predict the behavior of surfactants and their interactions with proteins and membranes at an atomic level. johnshopkins.edunih.govnih.gov
This in silico approach accelerates the design-build-test cycle for novel detergents. Key areas of computational research include:
Micelle Formation and Structure: MD simulations can model the self-assembly of surfactants into micelles, providing insights into their size, shape, and dynamic nature. johnshopkins.edu This information is crucial for understanding how they interact with and solubilize membrane proteins.
Protein-Detergent Interactions: Simulations can reveal how different detergents bind to the hydrophobic surfaces of membrane proteins. nih.gov This helps in understanding why some detergents, like the branched LMNG, are more effective at stabilizing proteins than others. nih.govnih.gov By analyzing these interactions, researchers can rationally design new detergents with enhanced stabilizing properties.
Predicting Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structure of polyoxyethylene ether surfactants with their physicochemical properties, such as their critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB). nih.gov These models can then be used to predict the properties of new, unsynthesized derivatives.
Computational approaches are proving to be indispensable for exploring the vast chemical space of possible surfactant structures and for identifying promising candidates for specific applications, from membrane protein structural biology to drug delivery. nih.govnih.govmdpi.com
Table 4: Computational Approaches in Surfactant Design
| Computational Method | Focus of Study | Key Insights Gained | Relevance to Surfactant Design |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Micelle structure and dynamics; protein-detergent interactions. johnshopkins.edunih.gov | Reveals the dynamic nature of micelles and the specific interactions that stabilize membrane proteins within a detergent micelle. nih.govjohnshopkins.edu | Provides a rational basis for designing novel detergents with improved protein stabilization capabilities. nih.gov |
| Free Energy Calculations | Solubilization capacity of micelles for small molecules (drugs). nih.gov | Predicts the affinity of drugs for different regions of a micelle, aiding in the design of drug delivery systems. nih.gov | Enables the screening of potential drug-surfactant formulations to optimize solubility and bioavailability. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of surfactant structure with physicochemical properties (e.g., CMC, cloud point). nih.gov | Generates predictive models for surfactant properties based on molecular structure. nih.gov | Allows for the rapid in silico screening of new surfactant designs before undertaking costly and time-consuming synthesis. nih.gov |
Q & A
Q. What analytical techniques are most effective for assessing C12E8 purity and batch-to-batch variability in research applications?
- Methodological Answer :
- GC-MS : Quantify ethylene oxide chain length distribution and detect residual solvents (e.g., dodecanol) .
- NMR : Confirm structural integrity and average ethylene oxide units (e.g., ¹H NMR for -CH₂CH₂O- peaks) .
- HPLC : Assess purity (≥95%) using C18 reverse-phase columns with evaporative light scattering detection (ELSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
